Home > Products > Screening Compounds P124210 > Val-Cit-amide-Ph-Maytansine
Val-Cit-amide-Ph-Maytansine -

Val-Cit-amide-Ph-Maytansine

Catalog Number: EVT-10993734
CAS Number:
Molecular Formula: C51H71ClN8O14
Molecular Weight: 1055.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Val-Cit-amide-Ph-Maytansine is a sophisticated compound primarily utilized in the development of antibody-drug conjugates (ADCs), which are engineered to selectively target and deliver cytotoxic agents to cancer cells. This targeted approach minimizes collateral damage to healthy tissues, enhancing the therapeutic index of the drug. Val-Cit-amide-Ph-Maytansine functions as a bispecific antigen-binding molecule, capable of binding to specific receptors, such as the hepatocyte growth factor receptor c-Met (MET) or components of ADCs, thereby facilitating targeted drug delivery and improved efficacy in cancer treatment.

Source and Classification

This compound is classified under cytotoxic agents used in oncology, specifically as a payload in ADC formulations. The unique structure and properties of Val-Cit-amide-Ph-Maytansine enable it to act effectively as a linker-payload combination, which is crucial for the development of targeted therapies in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Val-Cit-amide-Ph-Maytansine involves a series of chemical reactions that conjugate the maytansine derivative with the Val-Cit linker. This process typically takes place under controlled conditions at a pH of 8, using 5–10-fold molar equivalents of the linker-payload at temperatures ranging from 22°C to 37°C for approximately 16 hours. The industrial production mirrors these laboratory methods but operates on a larger scale, emphasizing consistency and yield through careful monitoring of reaction conditions .

Molecular Structure Analysis

Structure and Data

Val-Cit-amide-Ph-Maytansine features a complex molecular structure that integrates the maytansine scaffold with a Val-Cit linker. The structural integrity is paramount for its function as an ADC payload. The compound's molecular formula includes various functional groups that contribute to its stability and reactivity. Detailed structural data can be derived from spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which confirm the presence and arrangement of its constituent atoms .

Chemical Reactions Analysis

Reactions and Technical Details

Val-Cit-amide-Ph-Maytansine undergoes several significant chemical reactions:

  • Cleavage Reactions: The Val-Cit linker is specifically designed to be cleaved by lysosomal enzymes like cathepsin B, facilitating the release of the cytotoxic payload within target cells.
  • Hydrolysis: Under certain conditions, hydrolysis can occur, leading to the liberation of active drug components.

These reactions are crucial for the therapeutic efficacy of the compound, as they dictate how and when the cytotoxic agent is released within cancer cells .

Mechanism of Action

The mechanism by which Val-Cit-amide-Ph-Maytansine exerts its effects involves several key steps:

  1. Targeting: The antibody component binds selectively to antigens expressed on cancer cells.
  2. Internalization: Upon binding, the ADC is internalized via receptor-mediated endocytosis.
  3. Linker Cleavage: Inside the cell, lysosomal enzymes cleave the Val-Cit linker.
  4. Cytotoxic Release: This cleavage releases maytansine, which disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

This multi-step process highlights the importance of both the targeting capability and the controlled release mechanism inherent in Val-Cit-amide-Ph-Maytansine .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Val-Cit-amide-Ph-Maytansine possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: The compound exhibits solubility in various organic solvents, which is essential for its formulation in drug delivery systems.
  • Stability: It is typically stored at -20°C to maintain stability over time.
  • Reactivity: The presence of specific functional groups allows for predictable reactivity patterns during synthesis and biological interactions.

Quantitative analyses such as melting point determination, solubility tests, and stability studies provide further insights into these properties .

Applications

Val-Cit-amide-Ph-Maytansine has significant applications in scientific research, particularly in oncology. Its primary use lies in the formulation of antibody-drug conjugates aimed at treating various types of cancer. By leveraging its selective targeting capabilities and potent cytotoxic effects, researchers are exploring its potential in clinical settings to improve patient outcomes while minimizing systemic toxicity associated with traditional chemotherapy regimens .

Introduction to Val-Cit-amide-Ph-Maytansine in Targeted Therapeutic Platforms

Historical Development of Maytansinoid-Based Bioconjugates

Maytansinoids, derived from the natural compound maytansine, emerged as pivotal cytotoxic payloads due to their exceptional potency (IC₅₀ values in picomolar range) and mechanism of action—inhibiting microtubule assembly by binding tubulin at the vinca alkaloid site [5] [10]. Early maytansinoid conjugates faced significant limitations:

  • First-Generation Conjugates (1990s–2000s): Initial constructs utilized disulfide linkers (e.g., N-succinimidyl 4-(2-pyridyldithio)butyrate) attached to lysine residues of antibodies. These conjugates exhibited in vivo instability due to premature payload release in circulation, leading to systemic toxicity [10].
  • Advances in Linker Chemistry (2000s): The development of thioether-based non-cleavable linkers, exemplified by the N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker in Trastuzumab Emtansine (T-DM1), improved plasma stability. However, these linkers required complete antibody degradation in lysosomes for payload release, limiting efficacy in tumors with heterogeneous antigen expression [2] [5].
  • Catalytic Role of Valine-Citrulline: The integration of protease-cleavable dipeptide linkers addressed earlier shortcomings. Valine-Citrulline (Val-Cit), optimized for cathepsin B sensitivity, enabled tumor-specific payload release while maintaining systemic stability. This innovation facilitated the creation of Val-Cit-amide-Phenyl-Maytansine, where the phenyl group serves as a self-immolative spacer [3] [8].

Table 1: Evolution of Maytansinoid Bioconjugates

EraLinker TechnologyRepresentative ADCKey Limitation
1990s–2000sDisulfide (S-S)Cantuzumab MertansinePremature reduction in plasma
2000s–2010sNon-cleavable (Thioether)Trastuzumab EmtansineRequires full antibody degradation
2010s–PresentCleavable (Val-Cit-PAB)Val-Cit-amide-Ph-MaytansineEnhanced tumor-specific activation

Role of Valine-Citrulline-amide-Phenyl-Maytansine in Antibody-Drug Conjugate Evolution

Valine-Citrulline-amide-Phenyl-Maytansine represents a refined cleavable linker-payload system designed to overcome pharmacological barriers in antibody-drug conjugate development. Its structural and functional attributes include:

  • Structural Architecture: The system comprises three modules:
  • Valine-Citrulline Dipeptide: Serves as a protease substrate, selectively cleaved by cathepsin B enriched in tumor lysosomes [3].
  • Para-Aminobenzylcarbamate (PAB) Self-Immolative Spacer: Connects the dipeptide to the payload, enabling 1,6-elimination upon cleavage, releasing unmodified maytansinoid [8] [10].
  • Maytansine Derivative: Typically DM1 or DM4, which retains tubulin-inhibiting potency post-release. The phenyl group reduces steric hindrance during enzymatic cleavage [5] [10].
  • Mechanistic Advantages:
  • Controlled Payload Liberation: Cathepsin B cleavage occurs selectively in lysosomes after antibody-drug conjugate internalization, minimizing off-target toxicity. In vitro studies show >90% payload release within 2 hours of lysosomal exposure [3] [8].
  • Bystander Effect: Released maytansinoids (e.g., DM1) diffuse across membranes, killing adjacent antigen-negative tumor cells—critical for heterogeneous tumors [1] [6].
  • Drug-Antibody Ratio (DAR) Flexibility: Unlike early stochastic conjugation, site-specific methods enable DAR optimization (typically 3.5–4). Valine-Citrulline-amide-Phenyl-Maytansine maintains antibody-drug conjugate stability even at DAR 8, reducing aggregation [5] [8].

Table 2: Functional Impact of Valine-Citrulline-amide-Phenyl-Maytansine Structural Features

Structural ModuleFunctionPharmacological Outcome
Valine-Citrulline DipeptideCathepsin B substrateTumor-specific activation
PAB Self-Immolative SpacerAutonomous cleavage via 1,6-eliminationRelease of native maytansinoid
Phenyl GroupSteric optimizationEnhanced enzymatic kinetics
Maytansinoid (DM1/DM4)Microtubule disruptionCytotoxicity at picomolar concentrations

Comparative Positioning Among Cleavable Linker-Payload Systems

Valine-Citrulline-amide-Phenyl-Maytansine competes with several cleavable linker technologies, each with distinct biochemical profiles:

  • Against Peptide-Based Alternatives:
  • Valine-Alanine-Based Linkers: Valine-Alanine (Val-Ala) demonstrates superior plasma stability due to reduced carboxypeptidase sensitivity. Clinical data show 40% lower premature payload leakage compared to Valine-Citrulline. However, Valine-Citrulline retains an edge in tumors with high cathepsin B expression (e.g., triple-negative breast cancer) due to faster cleavage kinetics [3] [8].
  • Novel Triggers (e.g., Valine-Alanine-Glycine): Tripeptides like Valine-Alanine-Glycine enable "PEG-less" designs, reducing hydrophobicity. In vivo studies show Valine-Alanine-Glycine-linked antibody-drug conjugates achieve 30% higher intratumoral payload concentrations than Valine-Citrulline counterparts [8].

  • Against Non-Peptide Cleavable Systems:

  • Hydrazone Linkers: Acid-labile linkers (e.g., in Gemtuzumab Ozogamicin) release payloads in tumor microenvironments (pH 6.5–7.0) but suffer from extracellular instability. Serum half-life is 48 hours versus >100 hours for Valine-Citrulline systems [1] [3].
  • Glucuronide Linkers: Enzyme-cleavable β-glucuronide linkers offer ultrastability in circulation but require β-glucuronidase for activation—an enzyme less abundant than cathepsin B in solid tumors [3] [6].

  • Payload-Dependent Limitations:Maytansinoids like DM1 exhibit higher hydrophobicity than auristatins (e.g., Monomethyl Auristatin E), increasing antibody-drug conjugate aggregation risk at DAR >4. This necessitates PEGylation or hydrophilic linker modifications, as seen in next-generation Valine-Citrulline-amide-Phenyl-Maytansine derivatives [5] [10].

Table 3: Comparative Analysis of Cleavable Linker Technologies

Linker TypeActivation TriggerPlasma StabilityActivation SpecificityPayload Flexibility
Valine-CitrullineCathepsin BHigh (t₁/₂ >100 h)ModerateMaytansinoids, Auristatins
Valine-AlanineCathepsin B/SVery HighModerateAuristatins
HydrazoneAcidic pHLow (t₁/₂ 48 h)LowCalicheamicin
β-Glucuronideβ-GlucuronidaseVery HighHighDoxorubicin, SN-38

Properties

Product Name

Val-Cit-amide-Ph-Maytansine

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]propanoate

Molecular Formula

C51H71ClN8O14

Molecular Weight

1055.6 g/mol

InChI

InChI=1S/C51H71ClN8O14/c1-27(2)42(53)45(63)57-34(14-12-20-55-47(54)65)44(62)56-33-18-16-31(17-19-33)26-71-49(67)59(7)30(5)46(64)73-39-24-40(61)60(8)35-22-32(23-36(69-9)41(35)52)21-28(3)13-11-15-38(70-10)51(68)25-37(72-48(66)58-51)29(4)43-50(39,6)74-43/h11,13,15-19,22-23,27,29-30,34,37-39,42-43,68H,12,14,20-21,24-26,53H2,1-10H3,(H,56,62)(H,57,63)(H,58,66)(H3,54,55,65)/b15-11+,28-13+/t29-,30+,34+,37+,38-,39+,42+,43+,50+,51+/m1/s1

InChI Key

QETREPGQQBBCTQ-UKVMHYNISA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.